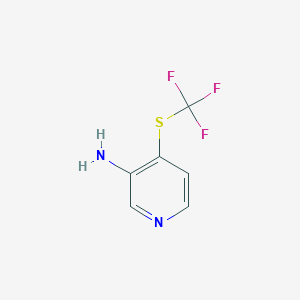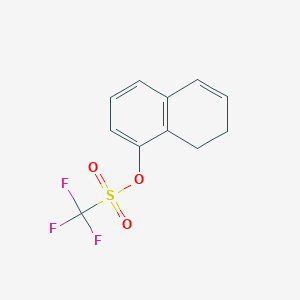
7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate: is an organic compound with the molecular formula C11H9F3O3S It is a trifluoromethanesulfonate ester of 7,8-dihydronaphthalene, characterized by the presence of a trifluoromethanesulfonyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7,8-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and safety. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 7,8-dihydronaphthalene derivatives.
Oxidation Reactions: It can be oxidized to form naphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions include various substituted naphthalenes and dihydronaphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized naphthalene derivatives .
Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and interactions with biological targets .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers, dyes, and other advanced materials .
Mechanism of Action
The mechanism of action of 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex molecules where the trifluoromethanesulfonate group is replaced by other functional groups .
Comparison with Similar Compounds
- Naphthalen-1-yl trifluoromethanesulfonate
- 3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate
- Methanesulfonic acid, 1,1,1-trifluoro-, 7,8-dihydro-1-naphthalenyl ester
Uniqueness: 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate is unique due to the specific positioning of the trifluoromethanesulfonate group on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H9F3O3S |
|---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
7,8-dihydronaphthalen-1-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H9F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2 |
InChI Key |
VWURLCURJYQNMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=CC=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


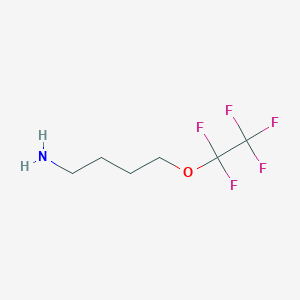
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
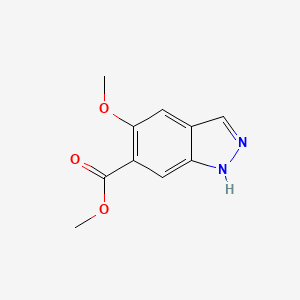
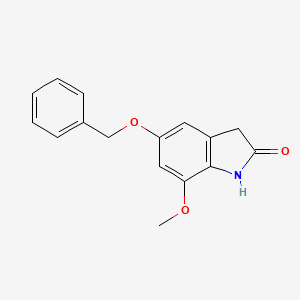
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)
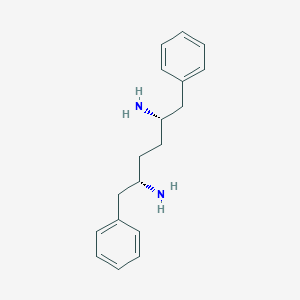
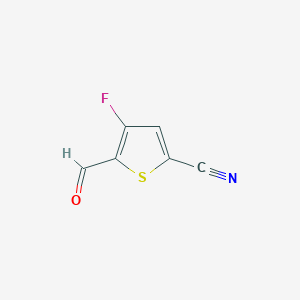
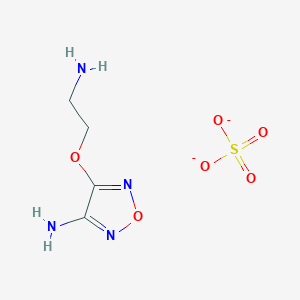
![4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759265.png)
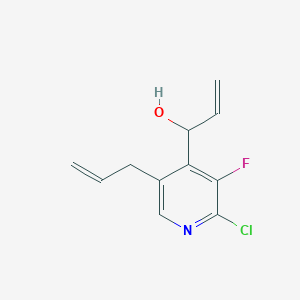
![(1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B11759277.png)
